molecular formula C11H14N2 B170220 3-[(2-Phenylethyl)amino]propanenitrile CAS No. 1488-20-6

3-[(2-Phenylethyl)amino]propanenitrile

Cat. No.: B170220
CAS No.: 1488-20-6
M. Wt: 174.24 g/mol
InChI Key: LVHAIJJWSYXSLW-UHFFFAOYSA-N
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Description

3-[(2-Phenylethyl)amino]propanenitrile is an organic compound with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Phenylethyl)amino]propanenitrile typically involves the reaction of 3-chloropropanenitrile with 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Phenylethyl)amino]propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Phenylethyl)amino]propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Phenylethyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylamino)propanenitrile
  • 3-(Benzylamino)propanenitrile
  • 3-(Cyclohexylamino)propanenitrile

Uniqueness

3-[(2-Phenylethyl)amino]propanenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylethyl group provides additional steric and electronic effects, influencing its reactivity and interactions with other molecules .

Properties

IUPAC Name

3-(2-phenylethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHAIJJWSYXSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390065
Record name 3-[(2-phenylethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1488-20-6
Record name 3-[(2-phenylethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.3 g of acrylonitrile are added dropwise to a solution of 12.1 g of N-benzylmethylamine in 20 ml of ethanol. The reaction mixture is stirred for three hours at room temperature and then concentrated under vacuum to give 17 g (Y=97%) of the expected product.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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